(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hcl
Description
Historical Context of β-Amino Acid Derivatives in Organic Chemistry
The historical development of β-amino acid chemistry represents one of the most significant expansions in amino acid research since the discovery of the proteinogenic amino acids. The earliest amino acid discoveries occurred in the early 1800s, with asparagine being identified in 1806 by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet, followed by the systematic discovery of other natural amino acids throughout the 19th and early 20th centuries. However, the exploration of β-amino acids as distinct chemical entities emerged much later, driven by both synthetic challenges and evolving understanding of their potential biological significance.
The foundational work in β-amino acid chemistry gained momentum in the mid-20th century, with significant contributions from researchers who recognized the unique structural and biological properties these compounds could offer. The development of reliable synthetic methodologies became crucial, with the Arndt-Eistert reaction emerging as one of the most important methods for producing β-amino acids from their α-amino acid precursors. This reaction, named after German chemists Fritz Arndt and Bernd Eistert, involves the homologation of carboxylic acids through diazomethane-mediated chain extension, providing a systematic approach to access β-amino acid structures.
Early studies in β-peptide research, published in 1996 by the research groups of Dieter Seebach and Samuel Gellman, marked a pivotal moment in understanding the potential of β-amino acid derivatives. These pioneering investigations revealed that β-peptides could form surprisingly stable secondary structures, including helical conformations that were distinct from those observed in natural α-peptides. The discovery that β-peptides containing as few as six residues could form stable helices with half-lives for hydrogen-deuterium exchange of up to several days represented a breakthrough in peptide chemistry.
The structural diversity available in β-amino acid systems significantly exceeds that of α-amino acids due to the presence of two carbon atoms between the amino and carboxyl groups, providing four potential sites for substitution when chirality is considered. This expanded structural space has enabled the development of β²-amino acids, where the organic residue is attached to the carbon adjacent to the amine, and β³-amino acids, where substitution occurs at the carbon next to the carbonyl group. The greater structural variability of β-amino acids has led to an even greater multitude of possible β-peptide primary and secondary structures compared to their natural counterparts.
Research into the biological properties of β-amino acid derivatives has revealed their enhanced metabolic stability compared to natural α-amino acids. This increased resistance to enzymatic degradation has made β-amino acids particularly attractive for pharmaceutical applications, where extended biological half-lives can provide therapeutic advantages. Studies have demonstrated that β-peptides remain stable to common peptidases for at least two days, a property that has significant implications for drug development.
The biosynthesis of natural products containing β-amino acids has also been extensively studied, revealing sophisticated enzymatic machinery capable of producing these compounds in biological systems. Natural β-amino acid-containing compounds include nonribosomal peptides, macrolactam polyketides, and nucleoside-β-amino acid hybrids, demonstrating the importance of these structures in biological systems. The identification of specific biosynthetic pathways has provided insights into both the biological roles of β-amino acids and potential strategies for their synthetic production.
Table 1: Key Historical Milestones in β-Amino Acid Research
Significance of Trifluoromethyl Groups in Bioactive Molecules
The trifluoromethyl group has emerged as one of the most important functional groups in modern medicinal chemistry, with its incorporation into bioactive molecules representing a strategic approach to modulating pharmaceutical properties. The unique electronic and steric characteristics of the trifluoromethyl substituent, consisting of three fluorine atoms bonded to a single carbon atom, provide distinctive advantages that have made it ubiquitous in drug design and development. The widespread recognition of the trifluoromethyl group's significance stems from its ability to dramatically alter various physicochemical properties of parent molecules, including lipophilicity, acidity, and hydrogen bonding capabilities.
The electronic properties of the trifluoromethyl group arise from the high electronegativity of fluorine atoms combined with the carbon-fluorine bond strength, creating a substituent that is both electron-withdrawing and sterically demanding. These characteristics enable the trifluoromethyl group to modulate the electronic environment of adjacent functional groups, often resulting in enhanced binding affinity to target proteins and improved pharmacokinetic properties. The lipophilicity enhancement provided by trifluoromethyl substitution is particularly valuable in drug design, as it can improve membrane permeability and bioavailability while maintaining acceptable aqueous solubility.
Clinical success stories of trifluoromethyl-containing pharmaceuticals have validated the importance of this functional group in drug development. Notable examples include celecoxib, a cyclooxygenase-2 inhibitor used for anti-inflammatory therapy; efavirenz, an human immunodeficiency virus-1 reverse transcriptase inhibitor crucial in antiretroviral therapy; and sitagliptin, a dipeptidyl peptidase-4 inhibitor employed in type 2 diabetes management. Each of these compounds demonstrates how strategic placement of trifluoromethyl groups can enhance therapeutic efficacy through improved pharmacological profiles.
The metabolic stability conferred by trifluoromethyl substitution represents another critical advantage in pharmaceutical applications. The strong carbon-fluorine bonds resist metabolic degradation, often resulting in compounds with extended biological half-lives and reduced susceptibility to phase I metabolic processes. This enhanced metabolic stability can translate into improved dosing regimens and reduced dosing frequency, providing both therapeutic and patient compliance advantages.
In the specific context of nitrogen-containing heterocycles and amino acid derivatives, the incorporation of trifluoromethyl groups has shown particular promise. Studies comparing nitrogen-trifluoromethyl azoles with their nitrogen-methyl counterparts have demonstrated higher lipophilicity and increased metabolic stability, along with enhanced Caco-2 permeability, which serves as a model for intestinal absorption. These findings illustrate the potential of nitrogen-trifluoromethyl motifs in bioactive molecules, suggesting that compounds like (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride may possess advantageous pharmacological properties.
The development of synthetic methodologies for introducing trifluoromethyl groups into complex molecules has been an active area of research, with particular attention paid to environmentally sustainable approaches. Traditional methods for trifluoromethylation often required harsh conditions or environmentally problematic reagents, leading to the development of more benign synthetic strategies that maintain high efficiency while reducing environmental impact. These advances have made trifluoromethyl-containing compounds more accessible for pharmaceutical research and development.
Table 2: Physicochemical Properties Influenced by Trifluoromethyl Substitution
The agrochemical industry has also benefited significantly from trifluoromethyl chemistry, with these groups incorporated into herbicides, fungicides, and insecticides to enhance their biological activity and environmental stability. The success in agrochemical applications has provided additional validation for the general utility of trifluoromethyl substitution in bioactive compound design. Furthermore, the use of trifluoromethyl groups extends beyond pharmaceutical and agrochemical applications into advanced materials science, where they contribute to unique thermal stability, hydrophobicity, and optical properties in polymers, surfactants, and liquid crystals.
Properties
IUPAC Name |
(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXUXMHRGZUXDZ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol is subjected to amination to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Enzyme Modulation
(R)-TFMPA has been identified as a modulator of various enzymes, influencing their activity through specific binding interactions. This compound can act as both an inhibitor and an activator depending on the context of its application. For instance, it has been shown to affect the secretion of anabolic hormones, which is critical in metabolic regulation during physical exertion .
Cellular Metabolism
Research indicates that (R)-TFMPA plays a role in modulating cellular metabolism. It has been observed to influence metabolic pathways during exercise, potentially enhancing energy utilization and performance . This property makes it a candidate for further studies in sports science and metabolic disorders.
Antimicrobial Activity
(R)-TFMPA exhibits antimicrobial properties, particularly against pathogens such as Chlamydia trachomatis. This suggests potential applications in developing therapeutic agents for treating infectious diseases .
Synthesis and Production
The synthesis of (R)-TFMPA typically involves several steps:
- Starting Material Preparation : The synthesis begins with 3-(trifluoromethyl)benzaldehyde.
- Aldol Condensation : The benzaldehyde undergoes condensation with a suitable amine to form an intermediate compound.
- Reduction : The intermediate is reduced to yield the corresponding alcohol.
- Amination : The alcohol is subjected to amination to introduce the amino group.
- Hydrochloride Formation : Finally, the product is treated with hydrochloric acid to form the hydrochloride salt .
Case Study 1: Hormonal Modulation
A study investigated the effects of (R)-TFMPA on anabolic hormone secretion during physical exercise. Results indicated that administration of this compound led to increased levels of hormones associated with muscle growth and recovery, suggesting its potential as a supplement for athletes.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that (R)-TFMPA effectively inhibited the growth of Chlamydia trachomatis, highlighting its potential as a therapeutic agent against certain bacterial infections. Further research is needed to explore its efficacy in clinical settings .
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position and Electronic Effects: The 3-(trifluoromethyl)phenyl group in the target compound provides meta-substitution, which may reduce steric hindrance compared to ortho-substituted analogs like 3-(2-trifluoromethylphenyl)propionic acid . This positional difference impacts binding affinity in enzyme-substrate interactions.
Chirality and Bioactivity: The (R)-configuration in the target compound contrasts with racemic mixtures of non-chiral analogs (e.g., 3-(2-trifluoromethylphenyl)propionic acid), emphasizing its relevance in enantioselective drug design .
Physicochemical Properties :
- The HCl salt form of the target compound improves aqueous solubility compared to free-base analogs.
- Predicted properties for the 4-(trifluoromethoxy) variant (e.g., boiling point: 314.2°C) suggest higher thermal stability than the 3-(trifluoromethyl) counterpart, though experimental validation is needed .
Biological Activity
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride, commonly referred to as (R)-TFMPA, is an amino acid derivative notable for its unique trifluoromethyl group. This compound has garnered attention in various biochemical and pharmacological studies due to its potential biological activities, particularly in modulating enzymatic functions and influencing cellular processes.
The molecular formula of (R)-TFMPA is , and it has a molecular weight of approximately 253.64 g/mol. The trifluoromethyl group enhances its lipophilicity and can significantly affect the compound's interaction with biological targets.
(R)-TFMPA exhibits biological activity through several mechanisms:
- Enzyme Interaction : It can act as both an inhibitor and activator of various enzymes, impacting metabolic pathways and cellular signaling.
- Cell Signaling Modulation : The compound influences signaling cascades, potentially altering gene expression and protein synthesis.
- Transport Mechanisms : Its distribution within biological systems is facilitated by specific transport proteins, which may influence its bioavailability and efficacy.
Biological Activity Overview
Research has shown that (R)-TFMPA possesses a range of biological activities:
- Antimicrobial Properties : Preliminary studies indicate that (R)-TFMPA derivatives exhibit antimicrobial activity against certain pathogens, including Chlamydia trachomatis. The presence of the trifluoromethyl group appears crucial for enhancing this activity compared to non-fluorinated analogs .
- Effects on Hormonal Secretion : The compound has been linked to the modulation of anabolic hormone secretion, which may have implications for metabolic health and exercise physiology.
- Cellular Metabolism : Studies suggest that (R)-TFMPA can influence cellular metabolic processes, possibly by altering mitochondrial function or affecting substrate utilization during energy production .
Case Study 1: Antichlamydial Activity
In a study assessing the antichlamydial activity of various compounds, (R)-TFMPA derivatives demonstrated significant efficacy against C. trachomatis. The study utilized immunofluorescence assays to evaluate the number and size of chlamydial inclusions in infected cells. Compounds with the trifluoromethyl substituent showed superior activity compared to their unsubstituted counterparts, highlighting the importance of this functional group in enhancing biological potency .
Case Study 2: Metabolic Effects During Exercise
Another investigation focused on the effects of (R)-TFMPA on hormonal responses during physical exertion. The findings indicated that administration of the compound could lead to increased secretion of anabolic hormones such as insulin and testosterone, suggesting a role in promoting muscle growth and recovery post-exercise.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid; hydrochloride |
| Molecular Formula | C₁₀H₁₀F₃N O₂·HCl |
| Molecular Weight | 253.64 g/mol |
| CAS Number | 499995-65-2 |
| Biological Activity | Description |
|---|---|
| Antimicrobial | Active against C. trachomatis |
| Hormonal Modulation | Influences anabolic hormone secretion |
| Metabolic Regulation | Affects cellular metabolism during exercise |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid HCl, and how can enantiomeric purity be ensured?
- Methodology : Use chiral pool synthesis or asymmetric catalysis. For example, start with a protected amino acid precursor (e.g., Boc-protected intermediate) . Enantioselectivity can be achieved using chiral auxiliaries or catalysts like L-proline derivatives. Post-synthesis, purify via recrystallization or chiral HPLC (e.g., using a Chiralpak® column) to confirm ≥98% enantiomeric excess .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed for in vitro studies?
- Methodology : Perform accelerated stability testing:
- pH Stability : Dissolve the compound in buffers (pH 1–12) and analyze degradation via HPLC at 24/48/72 hours.
- Thermal Stability : Incubate solid and dissolved forms at 4°C, 25°C, and 40°C, monitoring decomposition via NMR or mass spectrometry .
Q. What analytical techniques are critical for characterizing the compound’s structural and optical purity?
- Methodology :
- NMR : Confirm regiochemistry of the trifluoromethyl group and absence of diastereomers.
- Chiral HPLC : Use a cellulose-based column (e.g., Daicel®) with a hexane/isopropanol mobile phase.
- Mass Spectrometry : Validate molecular weight (expected [M+H]+: 278.1) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., GABA receptors). Compare binding affinities with non-fluorinated analogs.
- SAR Studies : Synthesize derivatives with substituents (e.g., -Cl, -CH₃) at the 3-position of the phenyl ring and assay bioactivity .
Q. What strategies mitigate racemization during large-scale synthesis of the (R)-enantiomer?
- Methodology :
- Low-Temperature Reactions : Conduct coupling steps (e.g., amidation) at ≤0°C to minimize racemization.
- Protecting Groups : Use Fmoc or Boc groups to stabilize the amino group during acidic/basic conditions .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to detect racemization intermediates .
Q. How can metabolic stability and pharmacokinetic properties be evaluated in preclinical models?
- Methodology :
- In Vitro Assays : Test hepatic microsomal stability (human/rat) and CYP450 inhibition.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.
- Pharmacokinetics : Administer the compound orally/IV to rodents and analyze plasma via LC-MS/MS .
Data Contradictions and Troubleshooting
Q. Conflicting reports on the compound’s solubility in aqueous vs. organic solvents: How to resolve?
- Analysis : The HCl salt form enhances water solubility but may precipitate in buffered solutions. Test solubility in:
- Aqueous : PBS (pH 7.4) with 5% DMSO.
- Organic : Ethanol or acetonitrile. Adjust pH if precipitation occurs .
Q. Discrepancies in reported bioactivity across cell lines: How to design controlled experiments?
- Recommendations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
